
クロフィリウムトシレート
概要
説明
Clofilium tosylate is a chemical compound known for its role as a potassium channel blocker. It is primarily used as an antiarrhythmic agent, which means it helps to manage and treat irregular heartbeats. The compound has a molecular formula of C28H44ClNO3S and a molecular weight of 510.17 g/mol .
科学的研究の応用
Cardiological Applications
Antiarrhythmic Properties
Clofilium tosylate is classified as a Class III antiarrhythmic agent. Its primary mechanism involves blocking potassium channels, which prolongs cardiac action potentials and stabilizes heart rhythms. This property makes it a valuable candidate for treating various cardiac disorders, especially arrhythmias.
- Mechanism of Action : By inhibiting inward rectifier potassium channels, clofilium tosylate alters the flow of potassium ions across cell membranes, which is crucial for maintaining normal cardiac electrical activity .
- Case Study : In a study involving isolated hearts, administration of clofilium tosylate resulted in significant QT interval prolongation without causing atrioventricular block, highlighting its potential therapeutic benefits in managing arrhythmias .
Mitochondrial Disease Research
Therapeutic Potential
Clofilium tosylate has shown promise in the treatment of mitochondrial diseases, particularly those related to mitochondrial DNA polymerase gamma (POLG) deficiencies.
- Rescue of Mitochondrial Function : Research indicates that clofilium tosylate can restore mitochondrial DNA levels and respiratory activity in POLG-deficient models. For instance, studies using zebrafish models demonstrated that treatment with clofilium tosylate normalized mtDNA levels and improved cardio-skeletal parameters .
-
Case Studies :
- In zebrafish models engineered to mimic POLG disorders, clofilium tosylate treatment led to a significant recovery of mitochondrial function and overall health indicators .
- Another study reported that clofilium tosylate increased mtDNA content in fibroblast cultures derived from POLG patients, suggesting its potential for clinical applications in mitochondrial disease management .
Comparative Analysis with Other Antiarrhythmic Agents
A comparative analysis of clofilium tosylate with other antiarrhythmic agents reveals its unique properties and potential advantages:
Compound Name | Structure Type | Primary Use | Unique Features |
---|---|---|---|
Clofilium Tosylate | Quaternary ammonium compound | Antiarrhythmic | Potassium channel blocker with mitochondrial benefits |
Dronedarone | Benzamide derivative | Antiarrhythmic | Non-iodinated analog of amiodarone |
Sotalol | Aryloxypropanol derivative | Antiarrhythmic | Beta-blocking properties |
Amiodarone | Benzofuran derivative | Antiarrhythmic | Iodine-containing compound |
Clofilium tosylate's distinctive action on potassium channels combined with its therapeutic applications in mitochondrial diseases sets it apart from traditional antiarrhythmic agents .
Research Findings and Insights
Recent studies have reinforced the understanding of clofilium tosylate's applications:
- Zebrafish Models : The use of zebrafish as a model organism has been pivotal in studying the effects of clofilium tosylate on POLG disorders. These studies have provided insights into the drug's efficacy at both larval and adult stages .
- Cell Culture Studies : In vitro experiments have shown that clofilium tosylate can increase mtDNA levels in fibroblasts from patients with POLG mutations, suggesting a mechanism for potential therapeutic intervention .
作用機序
Target of Action
Clofilium tosylate is primarily a potassium channel blocker . Potassium channels play a crucial role in maintaining the electrical activity of cells, particularly in excitable cells such as neurons and muscle cells. By blocking these channels, clofilium tosylate can alter the electrical properties of these cells.
Mode of Action
As a potassium channel blocker, clofilium tosylate inhibits the flow of potassium ions through the channels. This inhibition disrupts the normal repolarization of the cell membrane potential, leading to prolonged action potentials . This can have various effects depending on the type of cell, but in cardiac cells, for example, it can lead to a decrease in heart rate (bradycardia) or irregular heart rhythms (arrhythmias).
Pharmacokinetics
It is soluble in water , suggesting that it could be administered intravenously or via other non-oral routes.
Result of Action
The primary result of clofilium tosylate’s action is the alteration of electrical activity in cells due to the blocking of potassium channels. In the context of cancer cells, this can lead to apoptosis, or programmed cell death . In the context of cardiac cells, this can lead to changes in heart rhythm .
生化学分析
Biochemical Properties
Clofilium tosylate interacts with potassium channels, blocking their function . This interaction is crucial in its role as a cardiac depressant and anti-arrhythmic agent . The compound’s ability to block potassium channels influences the biochemical reactions within cells, particularly those related to cardiac function .
Cellular Effects
Clofilium tosylate has been shown to induce apoptosis in human promyelocytic leukemia (HL-60) cells . This effect is achieved through a Bcl-2-insensitive activation of caspase-3 . The compound’s influence on cell function extends to its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Clofilium tosylate involves its binding to potassium channels, blocking their function . This blockage leads to changes in the electrical potential of the cell membrane, influencing various cellular processes. In the context of leukemia cells, Clofilium tosylate induces apoptosis via Bcl-2-insensitive activation of caspase-3 .
Temporal Effects in Laboratory Settings
The effects of Clofilium tosylate have been observed over time in laboratory settings. For instance, in studies involving zebrafish models of POLG-related disease, Clofilium tosylate was found to rescue mitochondrial DNA and Complex I respiratory activity to normal levels .
Dosage Effects in Animal Models
In animal models, the effects of Clofilium tosylate have been observed to vary with different dosages . For example, in rabbits with failing hearts, a greater percentage developed Torsade de Pointes following intravenous infusion of escalating doses of Clofilium tosylate compared to normal rabbits .
Transport and Distribution
Given its role as a potassium channel blocker, it is likely to be distributed wherever these channels are present .
Subcellular Localization
The subcellular localization of Clofilium tosylate is likely to be in the cell membrane, given its role as a potassium channel blocker
準備方法
Synthetic Routes and Reaction Conditions
Clofilium tosylate can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of 4-chloro-N,N-diethyl-N-heptylbenzenebutanaminium with p-toluenesulfonic acid to form the tosylate salt. The reaction typically requires an organic solvent and may be carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of clofilium tosylate involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product in a solid form .
化学反応の分析
Types of Reactions
Clofilium tosylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is not a common reaction for its primary applications.
Reduction: Reduction reactions are also possible but are not typically relevant to its main uses.
Substitution: The compound can participate in substitution reactions, particularly involving the tosylate group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can react with the tosylate group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new amine derivatives of clofilium .
類似化合物との比較
Similar Compounds
D-sotalol: Another potassium channel blocker used as an antiarrhythmic agent.
Bretylium: A compound with similar antiarrhythmic properties but different mechanisms of action.
Amiodarone: A widely used antiarrhythmic agent with a broader spectrum of activity.
Uniqueness
Clofilium tosylate is unique in its specific targeting of potassium channels and its effectiveness in increasing the refractory period without significantly affecting conduction time. This makes it particularly useful in treating certain types of arrhythmias where other agents may not be as effective .
生物活性
Clofilium tosylate (CLO) is a quaternary ammonium compound primarily recognized as a Class III antiarrhythmic agent. Its biological activity extends beyond cardiac applications, showing promise in treating mitochondrial diseases, particularly those related to POLG (polymerase gamma) dysfunction. This article explores the various biological activities of CLO, supported by case studies and research findings.
Clofilium tosylate functions by blocking potassium channels, which prolongs cardiac action potentials and increases the refractory period, thus providing its antiarrhythmic effects. However, its mechanism in mitochondrial contexts involves stabilizing mitochondrial DNA (mtDNA) and enhancing mitochondrial function in various model organisms.
1. Rescue of mtDNA Stability
CLO has been shown to prevent mtDNA loss in yeast models and improve mtDNA content in POLG-deficient fibroblasts. In a study using Saccharomyces cerevisiae, CLO effectively rescued mutant phenotypes associated with mtDNA instability, demonstrating its potential as a therapeutic agent for mitochondrial disorders .
2. Zebrafish Model Studies
Research utilizing zebrafish models of POLG disorders indicated that treatment with CLO restored normal levels of mtDNA and improved respiratory activity. Specifically, zebrafish expressing mutations analogous to human POLG deficiencies exhibited significant recovery in cardiac and skeletal parameters following CLO administration .
Case Study 1: POLG-Related Disorders
In a controlled study involving zebrafish with POLG mutations, CLO treatment led to observable improvements in mitochondrial morphology and function. Histological analyses revealed significant restoration of skeletal muscle architecture and motility, highlighting CLO's therapeutic potential for conditions like Alpers-Huttenlocher syndrome .
Case Study 2: Malignant Rhabdoid Tumors
A high-throughput screening identified CLO as a promising candidate for treating malignant rhabdoid tumors (RTs). When combined with pazopanib, CLO enhanced the induction of apoptosis in RT cells both in vitro and in vivo, suggesting a synergistic effect that warrants further clinical investigation .
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of clofilium tosylate:
特性
IUPAC Name |
4-(4-chlorophenyl)butyl-diethyl-heptylazanium;4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37ClN.C7H8O3S/c1-4-7-8-9-11-18-23(5-2,6-3)19-12-10-13-20-14-16-21(22)17-15-20;1-6-2-4-7(5-3-6)11(8,9)10/h14-17H,4-13,18-19H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQZYUUHIWPDQC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045601 | |
Record name | Clofilium tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92953-10-1 | |
Record name | Clofilium tosylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92953-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clofilium tosylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092953101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clofilium tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clofilium tosylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOFILIUM TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13ZVF1051K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。